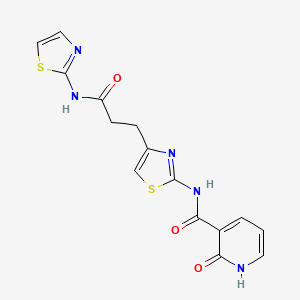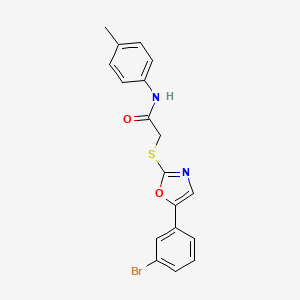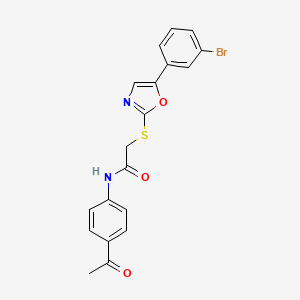
N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide, also known as ABT-702, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been found to possess a wide range of pharmacological properties.
Wirkmechanismus
ADK is responsible for the phosphorylation of adenosine to form adenosine monophosphate (AMP), which is then further metabolized to form ATP. N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide inhibits the activity of ADK, leading to an increase in the levels of adenosine in the body. This increase in adenosine levels has been found to have various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is its ability to selectively inhibit the activity of ADK without affecting other enzymes involved in adenosine metabolism. This makes it a useful tool for studying the role of adenosine in various biological processes. However, one of the limitations of N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide. One potential application is in the treatment of autoimmune disorders, where it has been found to have immunomodulatory effects. Another potential application is in the treatment of neurological disorders, where it has been found to have neuroprotective effects. Additionally, further studies are needed to optimize the potency and selectivity of N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide for use in various therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme adenosine kinase (ADK), which plays a crucial role in the regulation of adenosine levels in the body.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12(23)13-5-7-16(8-6-13)22-18(24)11-26-19-21-10-17(25-19)14-3-2-4-15(20)9-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPQCFHVQJOVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



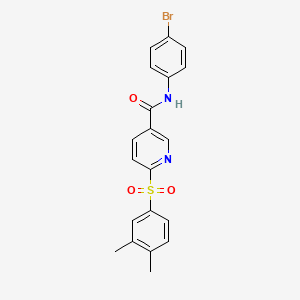
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea](/img/structure/B3206228.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B3206235.png)
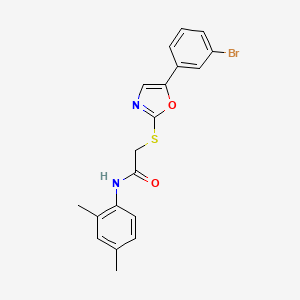


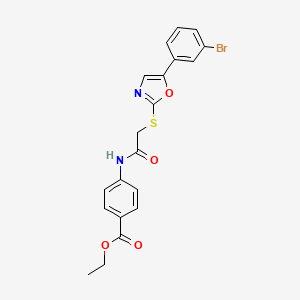
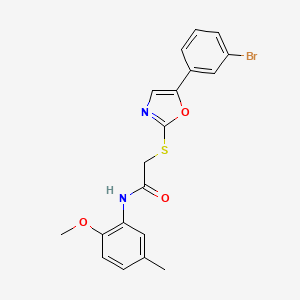


![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
